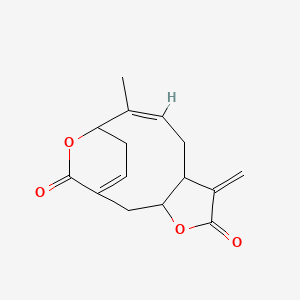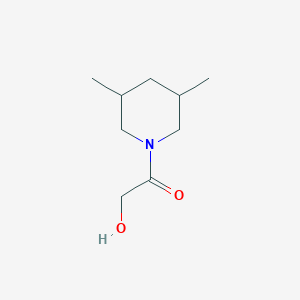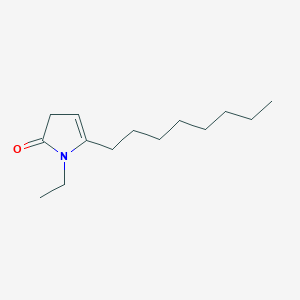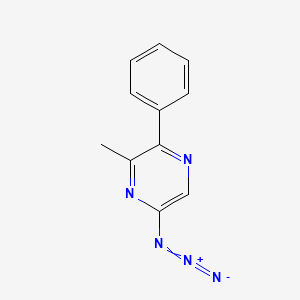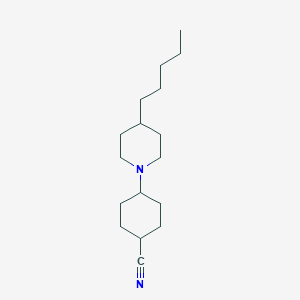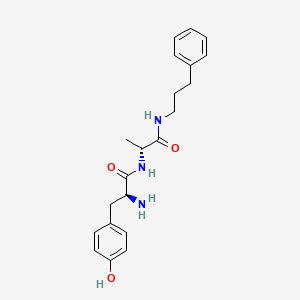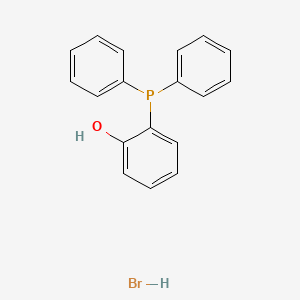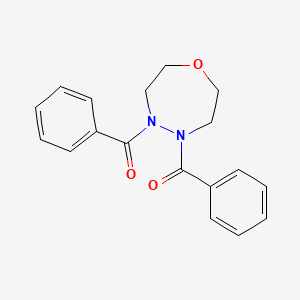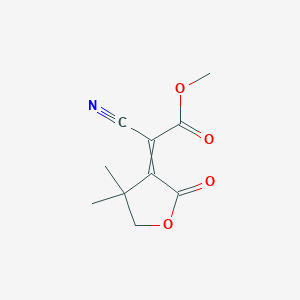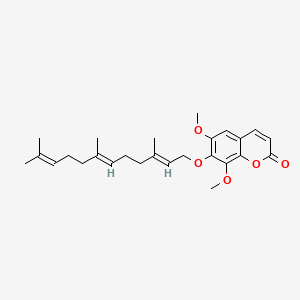
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy groups and a dodecatrienyl side chain. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- typically involves multiple steps, including the formation of the benzopyran core and the introduction of the dodecatrienyl side chain. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dodecatrienyl Side Chain: The dodecatrienyl side chain can be introduced through an etherification reaction, where the hydroxyl group of the benzopyran core reacts with the appropriate dodecatrienyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or dodecatrienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted benzopyran derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding benzopyran chemistry.
Biology: Its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting various diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrance and anticoagulant properties.
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Scopoletin: Another hydroxylated coumarin derivative with various biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 6,8-dimethoxy-7-(((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
84652-32-4 |
|---|---|
Formule moléculaire |
C26H34O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
6,8-dimethoxy-7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |
InChI |
InChI=1S/C26H34O5/c1-18(2)9-7-10-19(3)11-8-12-20(4)15-16-30-25-22(28-5)17-21-13-14-23(27)31-24(21)26(25)29-6/h9,11,13-15,17H,7-8,10,12,16H2,1-6H3/b19-11+,20-15+ |
Clé InChI |
CYGFGZXXQOQUBI-NKFKFSAASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1OC)OC)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1OC)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


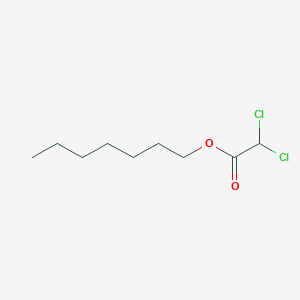
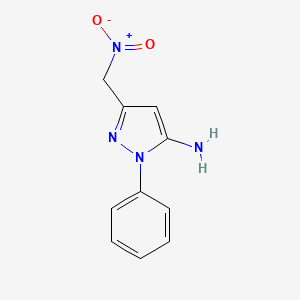
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
